N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(14-5-1-2-6-14)19-11-12-21-15-9-3-7-13-8-4-10-18-16(13)15/h3-4,7-10,14H,1-2,5-6,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVYYRPWCWKZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide typically involves the reaction of quinolin-8-ol with an appropriate ethylating agent to form the quinolin-8-yloxyethyl intermediate. This intermediate is then reacted with cyclopentanecarboxylic acid or its derivatives under suitable conditions to yield the final product. Common reagents used in these reactions include potassium carbonate as a base and acetonitrile as a solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the carboxamide group.
Substitution: The ethyl bridge and quinoline ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its quinoline moiety makes it a candidate for studying interactions with biological targets such as enzymes and receptors.
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide is likely related to its ability to interact with biological targets through its quinoline moiety. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and repair. This interaction can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a class of cyclopentanecarboxamide derivatives, which vary in substituents and spacer groups. Key analogs include:
Physical and Chemical Properties
- Melting Points: Analogs with bulkier substituents (e.g., 2.12: 158–161°C) exhibit lower melting points compared to those with planar aromatic groups (e.g., 2.15: 195–197°C) . The quinolinyloxy group in the target compound may similarly reduce melting point due to steric hindrance.
- Molecular Weight: The target compound (284.35 g/mol) is heavier than analogs like the phenethyl derivative (217.31 g/mol) , reflecting the quinoline group’s contribution.
- Solubility : The sulfonamido analog (PSA: 80.7 Ų) likely has higher polarity than the target compound, which lacks sulfonyl groups.
Spectral Data Comparison
- IR Spectroscopy : The sulfonamido analog shows strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1155 cm⁻¹ (S=O stretch), absent in the target compound.
- 1H NMR : Analogs with hydrazine-thioamide groups (e.g., 2.12–2.15) exhibit characteristic NH peaks at δ 10–12 ppm, while the target compound’s ethyloxy spacer may show signals near δ 3.5–4.5 ppm.
- LC-MS : All analogs display molecular ion peaks consistent with their formulas, confirming purity.
Functional Implications
- Electron-Donating vs. Withdrawing Groups: The quinolin-8-yloxy group (electron-withdrawing) may enhance stability compared to electron-donating phenoxyacetyl groups in 2.12 .
- Bioactivity Potential: Sulfonamido and hydrazine-thioamide analogs are common in antimicrobial and anticancer agents, suggesting the target compound could share similar applications pending further study.
Biological Activity
N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables to illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
This compound features a quinoline moiety linked to a cyclopentanecarboxamide structure. The quinoline scaffold is known for its diverse biological properties, including anticancer and antimicrobial activities. The specific structural characteristics of this compound may contribute to its biological effects, which are detailed below.
Research indicates that compounds with similar structures to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study on quinoline derivatives demonstrated that certain hybrids could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in HepG2 liver cancer cells .
Key Findings:
- Cytotoxicity: The most potent derivatives showed IC50 values ranging from 2.46 μM to 41.31 μM against HepG2 cells, with some compounds outperforming standard chemotherapy agents .
- Apoptosis Induction: The upregulation of active caspase-9 was observed, indicating that these compounds promote apoptotic pathways in cancer cells .
- Cell Cycle Analysis: Significant alterations in cell cycle distribution were noted, particularly an increase in the G2/M phase population, suggesting effective cell cycle modulation by these compounds .
Data Table: Cytotoxic Activity of Quinoline Derivatives
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline | 2.46 | Tubulin polymerization inhibition |
| 2-(3,4-dimethoxybenzamido)-3,4,5-trimethoxycinnamide-quinoline | 6.24 | Apoptosis induction |
| 2-(3,4,5-trimethoxybenzamido)-4-bromocinnamide-quinoline | 41.31 | Reduced cytotoxicity |
Antimicrobial Activity
In addition to anticancer properties, this compound may also exhibit antimicrobial effects. A study on similar quinoline derivatives revealed their efficacy against various mycobacterial species, including Mycobacterium tuberculosis .
Antimycobacterial Activity:
- Compounds like N-cycloheptylquinoline-2-carboxamide were shown to possess higher activity against M. tuberculosis compared to standard treatments such as isoniazid .
Case Study 1: HepG2 Cell Line
A series of quinoline-based compounds were tested for their cytotoxic effects on HepG2 liver cancer cells. The most effective compound demonstrated an IC50 value significantly lower than that of traditional chemotherapeutics, indicating its potential as a lead candidate for further development in cancer therapy .
Case Study 2: Antimycobacterial Screening
A comprehensive screening of quinoline derivatives against mycobacterial strains highlighted several candidates with promising activity profiles. Notably, certain compounds exhibited minimal toxicity towards human cell lines while maintaining high efficacy against pathogenic bacteria .
Q & A
Basic Research Question
- 1H NMR and LC-MS : Essential for confirming molecular structure and purity. For example, cyclopentanecarboxamide derivatives exhibit characteristic peaks for amide NH (~8–10 ppm) and quinoline protons (~7–9 ppm) in 1H NMR, with LC-MS confirming molecular ion peaks .
- X-ray Crystallography : Resolves 3D conformation. Orthorhombic crystal systems (e.g., P2₁2₁2₁ space group) with unit cell parameters (a = 6.6028 Å, b = 14.9207 Å, c = 16.3505 Å) are typical for quinoline-containing carboxamides .
How can researchers resolve discrepancies in spectroscopic or crystallographic data during structural elucidation?
Advanced Research Question
- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra. For example, deviations in amide proton signals may indicate tautomerism or solvent effects .
- Crystallographic Refinement : Use programs like SHELXL for high-resolution data. SHELX refinement parameters (e.g., R1 = 0.039, wR2 = 0.101) ensure accuracy in bond length/angle measurements .
- Contradiction Analysis : If mass spectrometry conflicts with elemental analysis, repeat combustion analysis (C/H/N/S) to verify stoichiometry .
What strategies improve the crystallinity of this compound for X-ray studies?
Advanced Research Question
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation, promoting well-ordered crystals .
- Additives : Introduce trace acetic acid to stabilize protonation states of quinoline and amide groups .
- Temperature Control : Crystallize at 4°C to reduce nucleation rate, yielding larger crystals suitable for diffraction .
How does the quinolin-8-yloxy moiety influence the compound’s reactivity in nucleophilic acyl substitution?
Advanced Research Question
- Electronic Effects : The electron-deficient quinoline ring activates the adjacent ether oxygen, enhancing electrophilicity at the carbonyl carbon .
- Mechanistic Insights : In reactions with NaH and TMS-EBX, the amide nitrogen acts as a nucleophile, with sulfonamide groups (e.g., 4-methylphenylsulfonamido) directing regioselectivity .
- Experimental Design : Use kinetic studies (e.g., varying NaH equivalents) to differentiate between SN1/SN2 pathways .
What biological screening approaches are recommended for this compound?
Basic Research Question
- In Vitro Assays : Test cytotoxicity via MTT assays using cancer cell lines (e.g., HeLa or MCF-7), referencing protocols for quinoline-cinnamide hybrids .
- Metabolic Stability : Use liver microsomes to assess oxidative metabolism, as cyclopentanecarboxamide derivatives are prone to CYP450-mediated degradation .
- Target Engagement : Employ SPR or ITC to measure binding affinity for targets like MLL1 (IC₅₀ values < 1 µM reported for related inhibitors) .
Q. Notes for Methodological Rigor :
- Avoid commercial databases (e.g., BenchChem) for structural data; prioritize peer-reviewed crystallography (e.g., Acta Cryst.) .
- For metabolic studies, cross-reference NIST mass spectra (e.g., m/z 207.2441 for related compounds) .
- Address synthetic contradictions (e.g., variable yields) by optimizing stoichiometry or solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
